molecular formula C10H16N2 B8227956 4-Isobutylbenzene-1,3-diamine

4-Isobutylbenzene-1,3-diamine

Cat. No.: B8227956
M. Wt: 164.25 g/mol
InChI Key: LXHROYRRLGUYIZ-UHFFFAOYSA-N
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Description

4-Isobutylbenzene-1,3-diamine is an organic compound with the molecular formula C₁₀H₁₆N₂ It is a derivative of benzene, featuring two amine groups attached to the benzene ring at positions 1 and 3, and an isobutyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutylbenzene-1,3-diamine typically involves the following steps:

    Nitration: The starting material, 4-isobutylbenzene, undergoes nitration to introduce nitro groups at the desired positions on the benzene ring.

    Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like iron powder in acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Isobutylbenzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-Isobutylbenzene-1,3-diamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of polymers, dyes, and other materials with specific properties.

Mechanism of Action

The mechanism by which 4-Isobutylbenzene-1,3-diamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amine groups can form hydrogen bonds and participate in electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylbenzene-1,3-diamine: Similar structure but with an isopropyl group instead of an isobutyl group.

    4-Methylbenzene-1,3-diamine: Contains a methyl group instead of an isobutyl group.

    4-Ethylbenzene-1,3-diamine: Features an ethyl group in place of the isobutyl group.

Uniqueness

4-Isobutylbenzene-1,3-diamine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and physical properties. The steric hindrance and electronic effects introduced by the isobutyl group can affect the compound’s behavior in various chemical reactions and its interactions with other molecules.

Properties

IUPAC Name

4-(2-methylpropyl)benzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-4,6-7H,5,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHROYRRLGUYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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